molecular formula C13H26O3 B14374810 Methyl 2-methyl-3-(octyloxy)propanoate CAS No. 90177-67-6

Methyl 2-methyl-3-(octyloxy)propanoate

Cat. No.: B14374810
CAS No.: 90177-67-6
M. Wt: 230.34 g/mol
InChI Key: JKUKHMOIFOBTCW-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(octyloxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, with its specific structure, has unique properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-(octyloxy)propanoate typically involves the esterification of 2-methyl-3-(octyloxy)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(octyloxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-methyl-3-(octyloxy)propanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 2-methyl-3-(octyloxy)propanoic acid and methanol.

    Reduction: 2-methyl-3-(octyloxy)propanol.

    Transesterification: A different ester and alcohol depending on the reacting alcohol.

Scientific Research Applications

Methyl 2-methyl-3-(octyloxy)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(octyloxy)propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl propionate: A simpler ester with a similar structure but lacking the octyloxy group.

    Ethyl acetate: Another ester commonly used in industry with different properties due to its shorter alkyl chain.

    Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.

Uniqueness

Methyl 2-methyl-3-(octyloxy)propanoate is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the octyloxy group enhances its hydrophobicity and influences its reactivity compared to simpler esters.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

90177-67-6

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

methyl 2-methyl-3-octoxypropanoate

InChI

InChI=1S/C13H26O3/c1-4-5-6-7-8-9-10-16-11-12(2)13(14)15-3/h12H,4-11H2,1-3H3

InChI Key

JKUKHMOIFOBTCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC(C)C(=O)OC

Origin of Product

United States

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